N-(Prop-2-yn-1-yl)hydroxylamine
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Overview
Description
N-(Prop-2-yn-1-yl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-yn-1-yl)hydroxylamine typically involves the reaction of propargylamine with hydroxylamine. One common method involves the use of propargylamine and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-yn-1-yl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Prop-2-yn-1-yl)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Prop-2-yn-1-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This inhibition can occur through various pathways, including competitive inhibition or irreversible binding .
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-yn-1-yl)aniline: Similar structure but with an aniline group instead of a hydroxylamine group.
N-(Prop-2-yn-1-yl)acetamide: Contains an acetamide group instead of a hydroxylamine group.
N-(Prop-2-yn-1-yl)benzamide: Features a benzamide group in place of the hydroxylamine group.
Uniqueness
N-(Prop-2-yn-1-yl)hydroxylamine is unique due to its hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C3H5NO |
---|---|
Molecular Weight |
71.08 g/mol |
IUPAC Name |
N-prop-2-ynylhydroxylamine |
InChI |
InChI=1S/C3H5NO/c1-2-3-4-5/h1,4-5H,3H2 |
InChI Key |
GXELRIQNUPNXJU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNO |
Origin of Product |
United States |
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